![molecular formula C19H23N3O4S2 B2675652 N-(4-(1-(ethylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851782-00-8](/img/structure/B2675652.png)
N-(4-(1-(ethylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
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Description
Scientific Research Applications
Synthesis and Characterization
A series of novel sulfonamide derivatives, including N-(4-(1-(ethylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, were synthesized and characterized for potential applications in various biomedical fields. The structural determination of these compounds was achieved through spectral methods, highlighting their relevance in scientific research for developing therapeutic agents (Ş. Küçükgüzel et al., 2013).
Antimicrobial Properties
Research on novel pyrazolopyrimidines incorporated with phenylsulfonyl groups, including the compound , demonstrated significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents, particularly in addressing drug resistance challenges (Amani M. R. Alsaedi, T. Farghaly, & M. Shaaban, 2019).
Environmental Stability and Degradation
The environmental stability and degradation behavior of related sulfonylurea herbicides were studied, providing insights into the environmental fate of these compounds. Understanding the degradation kinetics in different pH conditions helps in assessing the ecological impact of sulfonylurea-based compounds, including the one (Wei Zheng, S. Yates, & S. Papiernik, 2008).
Conformational Studies
Conformational studies on N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides provided valuable insights into the structural aspects influencing their biological activity. Such studies are crucial for rational drug design, allowing for the optimization of therapeutic efficacy (J. C. Borges et al., 2014).
properties
IUPAC Name |
N-[4-(2-ethylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-3-27(23,24)21-17-12-10-15(11-13-17)18-14-19(16-8-6-5-7-9-16)22(20-18)28(25,26)4-2/h5-13,19,21H,3-4,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOLWINUXIZEST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)S(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1-(ethylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide |
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